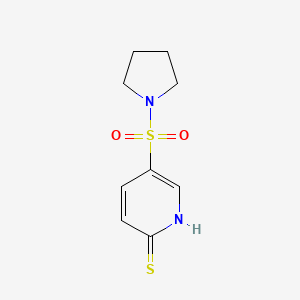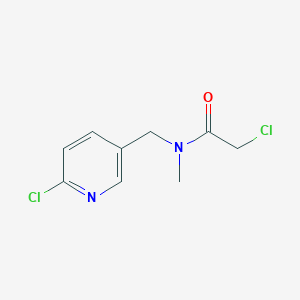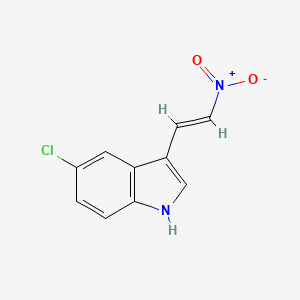
5-(Pyrrolidin-1-ylsulfonyl)pyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrrolidin-1-ylsulfonyl)pyridine-2-thiol is a chemical compound with the molecular formula C9H12N2O2S2 and a molecular weight of 244.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a pyridine ring via a sulfonyl group . The molecule has a non-planar structure due to the presence of the pyrrolidine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.33 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
5-(Pyrrolidin-1-ylsulfonyl)pyridine-2-thiol is a versatile compound that has been used in a variety of scientific research applications. It has been used as an inhibitor of cyclooxygenase and lipoxygenase enzymes, which are involved in the biosynthesis of eicosanoids. It has also been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, this compound has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Finally, this compound has been used as a fluorescent probe for the detection of reactive oxygen species.
Mechanism of Action
Target of Action
The compound is a biochemical used for proteomics research , indicating that it may interact with proteins or other biomolecules.
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that the compound may interact with its targets in a specific orientation, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
As a biochemical used in proteomics research , it may influence protein structure or function, leading to downstream effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
5-(Pyrrolidin-1-ylsulfonyl)pyridine-2-thiol has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its ability to inhibit a variety of enzymes, including cyclooxygenase, lipoxygenase, and cytochrome P450. This makes it a useful tool for studying the role of these enzymes in various biological processes. In addition, this compound is relatively stable and can be stored at room temperature for extended periods of time. This makes it a convenient reagent for use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. One of the main drawbacks of this compound is its potential to form covalent bonds with proteins, which can lead to the inactivation of enzymes. In addition, this compound is not soluble in water, which can make it difficult to use in aqueous solutions. Finally, this compound is a relatively expensive reagent, which can limit its use in some laboratory experiments.
Future Directions
There are a number of potential future directions for 5-(Pyrrolidin-1-ylsulfonyl)pyridine-2-thiol research. One potential direction is to further investigate the mechanism of action of this compound and its effects on various enzymes. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an inhibitor of inflammation or as an inhibitor of acetylcholinesterase. Finally, further research could be done to explore the potential of this compound as a fluorescent probe for the detection of reactive oxygen species.
Synthesis Methods
5-(Pyrrolidin-1-ylsulfonyl)pyridine-2-thiol can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 1-pyrrolidin-2-ylsulfonyl chloride with pyridine-2-thiol in the presence of a base catalyst, such as potassium carbonate. The reaction is carried out at room temperature and the resulting compound is purified by column chromatography. The yield of this reaction is typically around 90%.
properties
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S2/c12-15(13,11-5-1-2-6-11)8-3-4-9(14)10-7-8/h3-4,7H,1-2,5-6H2,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCZPAKIYXSDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CNC(=S)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85271581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2785982.png)


![3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2785987.png)



![5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2785992.png)
![1-(4-Isopropylphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785996.png)
![3-(3,4-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2785997.png)
![6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol](/img/structure/B2785999.png)
![3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride](/img/structure/B2786001.png)
![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2786002.png)
![N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide](/img/structure/B2786004.png)